molecular formula C9H16O B14505639 Nona-1,5-dien-4-OL CAS No. 64677-47-0

Nona-1,5-dien-4-OL

Cat. No.: B14505639
CAS No.: 64677-47-0
M. Wt: 140.22 g/mol
InChI Key: QHDCVQLFLABIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-1,5-dien-4-OL is an organic compound characterized by its unique structure, which includes a nine-carbon chain with two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,5-dien-4-OL can be synthesized through several methods. One common approach involves the reaction of nona-1,8-dien-5-one with ethane-1,2-diol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out in toluene under reflux conditions, with water being collected in a Dean-Stark trap .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nona-1,5-dien-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Nona-1,5-dien-4-one or nona-1,5-dien-4-al.

    Reduction: Nona-1,5-diene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nona-1,5-dien-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nona-1,5-dien-4-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in reactions such as Diels-Alder reactions, forming new cyclic structures .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

64677-47-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-1,5-dien-4-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3

InChI Key

QHDCVQLFLABIFR-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.